Miliacin

Vue d'ensemble

Description

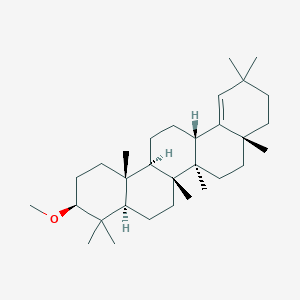

Molecular Structure Analysis

Miliacin has a molecular weight of 440.7 g/mol . The InChI string for Miliacin isInChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h20-21,23-25H,10-19H2,1-9H3 . The Canonical SMILES for Miliacin is CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C . Physical And Chemical Properties Analysis

Miliacin is a white powder with a molecular weight of 440.7 g/mol . It has a XLogP3-AA value of 9.9, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .Applications De Recherche Scientifique

Archaeobotanical Evidence for In Situ Cultivation

Background: During the Scythian–Sarmatian period (Early Iron Age), archaeobotanical investigations in the floodplain of the Donets River in eastern Ukraine revealed pits containing crop processing waste. These pits, dated to the fifth to first century BC, were distant from known contemporaneous settlements. The question arose: Was millet brought from other locations by mobile groups, or was it cultivated locally by populations whose settlements left no discernible trace?

Findings:- In Situ Cultivation : The high miliacin levels in soils connected to the pits suggest in situ cultivation of crops dominated by broomcorn millet during the early Iron Age. This finding provides evidence for ancient millet farming practices in the region .

Pollen and Molecular Analysis

Study Context: Researchers investigated the relationship between miliacin (a pentacyclic triterpene methyl ether, typically associated with broomcorn millet) and Panicum pollen. The study focused on three near-site stratigraphic sequences in the Terramara S. Rosa di Poviglio (Po Plain, N Italy).

Insights:- Correlation with Pollen : The study aimed to verify the correlation between miliacin and Panicum pollen in the stratigraphic sequences. This approach sheds light on ancient cropping strategies and land use .

Biological Effects of Miliacin

Objective: Understanding the impact of miliacin on cellular processes is crucial. Researchers have explored its effects on cell proliferation.

Key Points:Mécanisme D'action

Target of Action

Miliacin, a rare triterpene found in millet seeds , primarily targets hair follicle cells (HFCs) . It also has activity against gram-positive and gram-negative bacteria, such as Enterococcus faecalis and Escherichia coli .

Mode of Action

Miliacin interacts with its targets by inducing the proliferation of hair follicle cells . It also has an inhibitory effect on radiation-induced damage in cultured cells . The molecule is associated with polar lipids, which may enhance its bioavailability and effectiveness .

Biochemical Pathways

Miliacin affects various biological pathways related to hair health. It increases the mRNA levels of antioxidant enzymes (catalase and SOD1), growth factors (IGF-1, VEGF, and FGF7), and factors related to hair growth (wnt10b, -catenin) while decreasing inflammatory cytokine mRNA levels (IL-6 and TNF) . This suggests that Miliacin may suppress oxidative stress and inflammation and may elongate the anagen phase by enhancing the growth factors involved in the wnt10b/ -catenin signaling pathway .

Pharmacokinetics

Its association with polar lipids may enhance its bioavailability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Miliacin.

Result of Action

The application of Miliacin leads to an increase in the mRNA levels of antioxidant enzymes, growth factors, and factors related to hair growth, while decreasing inflammatory cytokine mRNA levels . This suggests that Miliacin can suppress oxidative stress and inflammation, and may elongate the anagen phase by enhancing the growth factors involved in the wnt10b/ -catenin signaling pathway . These effects indicate that Miliacin might have significant potential as a functional food for maintaining hair health .

Action Environment

The action of Miliacin can be influenced by environmental factors. For instance, the presence of Miliacin in paleosols (ancient soils) suggests that it can be preserved in certain environments and may provide information about past land-use and cultivation practices . .

Safety and Hazards

Orientations Futures

Miliacin has been studied for its effects on hair health. It has been found to suppress oxidative stress and inflammation and may elongate the anagen phase by enhancing the growth factors involved in the wnt10b/β-catenin signaling pathway . This suggests that Miliacin might have significant potential as a functional food for maintaining hair health .

Propriétés

IUPAC Name |

(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h20-21,23-25H,10-19H2,1-9H3/t21-,23+,24-,25+,28-,29+,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBNXQLCEJJXSC-LZBBLKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5945-45-9 | |

| Record name | Miliacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miliacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V0WZN086V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

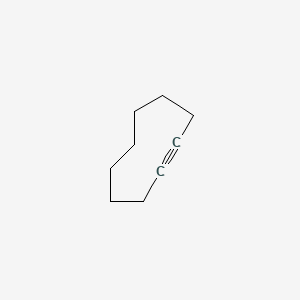

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of miliacin?

A: Miliacin has a molecular formula of C31H52O and a molecular weight of 440.7 g/mol. [, , ]

Q2: What spectroscopic data is available for miliacin?

A: Studies utilize gas chromatography-mass spectrometry (GC-MS) for miliacin identification and quantification. [, , , , ] Nuclear Magnetic Resonance (NMR), including 2D-NMR, has been used to analyze the structure and isotopic distribution within miliacin. [, ] UV spectrophotometry has also been employed to study miliacin derivatives. []

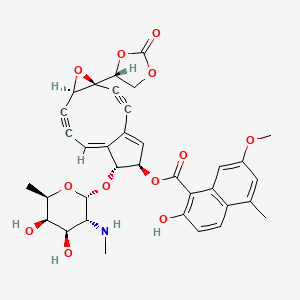

Q3: What are the primary sources of miliacin?

A: Miliacin is primarily found in the epicuticular wax of various plant species, particularly in the genus Chionochloa. [] It is notably abundant in all cultivars of broomcorn millet (Panicum miliaceum). [] Other sources include certain Panicum and Pennisetum species. [, ] Notably, it is absent in Italian millet (Setaria italica) despite previous reports. []

Q4: What are the known biological activities of miliacin?

A4: Miliacin exhibits a range of biological activities, including:

- Immunomodulatory effects: Miliacin demonstrates protective effects in experimental models of salmonellosis infection by reducing mortality, limiting bacterial dissemination, and modulating cytokine production. [, , , ]

- Antimutagenic activity: Miliacin exhibits protective effects against radiation-induced immunosuppression in mice by reducing the frequency of chromosomal aberrations in myelokaryocytes. [, ]

- Antioxidant properties: It protects against methotrexate-induced oxidative stress in the liver of mice, potentially by normalizing the expression of genes involved in antioxidant defense. []

- Wound healing properties: Miliacin oil, obtained from millet processing waste, demonstrates significant wound healing properties in experimental models of purulent wounds and trophic ulcers. [, , ]

- Hair growth stimulation: Miliacin, especially when encapsulated in polar lipids, shows potential for stimulating hair growth. It promotes keratinocyte proliferation and enhances the production of growth factors like IGF1. [, , ]

Q5: Are there any known interactions of miliacin with other drugs?

A: Research indicates that miliacin does not significantly alter the pharmacokinetics of methotrexate, suggesting no major drug interaction. [, ]

Q6: How is miliacin used as a paleoenvironmental indicator?

A: Miliacin serves as a valuable biomarker for tracking past millet cultivation and inferring paleoenvironmental conditions. [, , ] Its presence in lake sediments provides evidence of past millet presence even in the absence of archaeological remains. [, ]

Q7: How does the hydrogen isotopic composition of miliacin provide paleoenvironmental information?

A: The δD value of miliacin in lake sediments is primarily controlled by the δD of leaf water, which is influenced by environmental factors such as precipitation and aridity. [] Thus, miliacin δD can be used to reconstruct past hydrological variability. [, ]

Q8: What is the significance of miliacin's species-specificity for paleoenvironmental studies?

A: Miliacin's association with a limited number of plant species, primarily Panicum miliaceum, minimizes uncertainties arising from mixed plant sources, making its δD a more reliable indicator of past climate conditions. [, ]

Q9: Has spatial variability of miliacin δD been observed, and what are the implications?

A: Yes, significant spatial variability in miliacin δD has been observed within a single field of broomcorn millet, suggesting that factors beyond large-scale environmental gradients can influence δD values. [, ] This highlights the importance of considering local-scale variability when interpreting paleoenvironmental data.

Q10: What are the potential future applications of miliacin research?

A10: Future research directions include:

- Drug development: Exploring miliacin and its derivatives as potential therapeutic agents for conditions such as bacterial infections, immune disorders, and oxidative stress-related diseases. [, , ]

- Cosmetics and personal care: Developing formulations incorporating miliacin for hair loss treatments and other cosmetic applications. [, , ]

- Paleoenvironmental reconstructions: Further refining the use of miliacin δD as a paleoenvironmental proxy, particularly for reconstructing past precipitation patterns and understanding the history of millet cultivation. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)

![1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B1203975.png)